molecular formula C13H12N2O B2370840 2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL CAS No. 87753-08-0

2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL

Cat. No.: B2370840
CAS No.: 87753-08-0
M. Wt: 212.252
InChI Key: AGQQOLIHSSZYLE-UHFFFAOYSA-N
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Description

“2-Phenyl-3,5,6,7-tetrahydro-cyclopenta[e]pyrimidin-4-one” is a cyclic compound with a pyrimidinone core structure. It has a molecular formula of C13H12N2O and a molecular weight of 212.252 g/mol .


Synthesis Analysis

The synthesis of such compounds is often achieved through base-catalyzed reactions of secondary amines with carbodiimides . More detailed synthesis methods and procedures may be found in specific chemical literature .


Molecular Structure Analysis

The molecular structure of “2-Phenyl-3,5,6,7-tetrahydro-cyclopenta[e]pyrimidin-4-one” can be analyzed using various spectroscopy analyses such as IR, NMR, MS, and elemental analyses . Further structural analysis can be found in the referenced articles .


Chemical Reactions Analysis

The chemical reactions involving “2-Phenyl-3,5,6,7-tetrahydro-cyclopenta[e]pyrimidin-4-one” are typically multicomponent reactions. Most of these syntheses are based on the construction of the bicyclic core through the annulation of a five-membered ring to the cyclohexane fragment .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Phenyl-3,5,6,7-tetrahydro-cyclopenta[e]pyrimidin-4-one” include its molecular weight, molecular formula, and possibly its density, melting point, and boiling point . More detailed properties can be found in the referenced articles .

Scientific Research Applications

Synthesis and Bacteriostatic Activities

Research by Liao Quan (2010) involved synthesizing compounds structurally similar to 2-Phenyl-3,5,6,7-tetrahydro-cyclopenta[e]pyrimidin-4-one, demonstrating their effectiveness against bacterial and fungal strains, indicating potential use in antibacterial applications (Liao Quan, 2010).

Efficient Synthesis Techniques

Liu, Zhong, and Ding (2008) developed a base-catalytic reaction method for the efficient synthesis of compounds related to 2-Phenyl-3,5,6,7-tetrahydro-cyclopenta[e]pyrimidin-4-one, which could be significant in simplifying the production process for research and industrial applications (Mingguo Liu et al., 2008).

Biological Activity

Ashalatha et al. (2007) synthesized derivatives of a similar structure, exhibiting anti-inflammatory, CNS depressant, and antimicrobial activities. This highlights the potential of 2-Phenyl-3,5,6,7-tetrahydro-cyclopenta[e]pyrimidin-4-one in various therapeutic areas (B. V. Ashalatha et al., 2007).

Antimicrobial Applications

Mittal, Sarode, and Vidyasagar (2011) investigated substituted tricyclic compounds structurally related to 2-Phenyl-3,5,6,7-tetrahydro-cyclopenta[e]pyrimidin-4-one, demonstrating significant antimicrobial activity, suggesting applications in combating microbial infections (M. Mittal et al., 2011).

Anticancer Potential

Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, including structures similar to 2-Phenyl-3,5,6,7-tetrahydro-cyclopenta[e]pyrimidin-4-one, showing anticancer and anti-5-lipoxygenase agents, indicating its potential use in cancer therapy (A. Rahmouni et al., 2016).

Future Directions

Future work with “2-Phenyl-3,5,6,7-tetrahydro-cyclopenta[e]pyrimidin-4-one” could involve both the chemical optimization and target identification of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles as new anti-HCV agents .

Properties

IUPAC Name

2-phenyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13-10-7-4-8-11(10)14-12(15-13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQQOLIHSSZYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 15.6 g (190 mmol) of sodium acetate, 25 mL (172.7 mmol) of ethyl cyclopentanone-2-carboxylate, 27.7 g (177 mmol) of benzamidine hydrochloride and 250 mL of xylene was refluxed with a Dean Stark trap for 8 hours. Most of the xylene was distilled off and the hot reaction mixture was poured onto crushed ice. The reaction mixture was left to stand at room temperature for 0.5 hour, then vacuum filtered to remove the product, as a gray solid. The solid was air dried overnight to yield 13.35 g (37.0%) of 2-phenyl-3,5,6,7-tetrahydro-4H-cyclopentapyrimidin-4-one. 1H-NMR (CDCl3) δ2.11 (2H,m), 2.90 (4H,m), 7.5 (3H,m), 8.18 (2H,m).
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
benzamidine hydrochloride
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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